2-(4-Nitrophenyl)aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105799-01-7 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
InChI Key |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
Aziridine, 2-(4-nitrophenyl)- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Nitrophenyl Aziridine Derivatives
Direct Aziridination of Olefins with Nitrene Precursors
The direct aziridination of olefins, particularly styrenes, is a powerful and atom-economical method for the synthesis of aziridines. This approach involves the transfer of a nitrene or nitrenoid species to the carbon-carbon double bond of an olefin.
Transition Metal-Catalyzed Aziridination
Transition metal catalysts have proven to be highly effective in promoting the aziridination of olefins by facilitating the generation and transfer of nitrene species from various precursors.
Rhodium(II) carboxylates are prominent catalysts for the aziridination of olefins using iminoiodinanes as nitrene precursors. For instance, the reaction of styrene (B11656) with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane in the presence of a rhodium(II) acetate (B1210297) catalyst can produce the corresponding N-sulfonylated 2-(4-nitrophenyl)aziridine. unige.chcdnsciencepub.com Under optimized conditions, using 2 mol% of the catalyst, styrene can be aziridinated in a 64% yield. unige.chcdnsciencepub.comresearchgate.net The reaction is generally stereospecific for many olefins, although not for stilbene. unige.chresearchgate.net The use of chiral rhodium(II) catalysts can induce enantioselectivity in the aziridination process. unige.chresearchgate.net For example, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] has been explored as a catalyst for enantioselective aziridination. clockss.org
The choice of ligands on the rhodium(II) catalyst can significantly influence the reaction's chemoselectivity and stereoselectivity. rhhz.net For instance, different rhodium catalysts can favor either aziridination or C-H amination pathways. rhhz.netnih.gov
Table 1: Rhodium(II)-Catalyzed Aziridination of Styrene
| Catalyst | Nitrene Precursor | Yield (%) | Reference |
| [Rh2(OAc)4] | {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane | 64 | unige.chcdnsciencepub.comresearchgate.net |
| Rh2(S-TCPTTL)4 | [N-(4-nitrophenylsulfonyl)imino]phenyliodinane | High | clockss.org |
Data represents selected examples and may not be exhaustive.
Copper complexes are also widely used catalysts for olefin aziridination due to their lower cost and high efficiency. Both copper(I) and copper(II) salts, such as copper(I) triflate and copper(II) triflate, have been successfully employed to catalyze the aziridination of styrenes and other olefins. capes.gov.br The reaction of acrylates and cinnamates with PhI=NSO2Ar (where Ar can be p-nitrophenyl) in the presence of catalytic copper(II) triflate yields the corresponding aziridine-2-carboxylates. capes.gov.br
Copper-catalyzed reactions often proceed with high yields and can be adapted for asymmetric synthesis by using chiral ligands. For example, copper(II) complexes with chiral ligands have been used in the asymmetric Henry reaction, showcasing their potential for stereocontrolled transformations. mdpi.com The combination of Cu(OTf)2 with 1,10-phenanthroline (B135089) is effective for the aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds. nih.gov Furthermore, copper-catalyzed cycloaddition reactions involving azirines have been developed as a route to various nitrogen-containing heterocyclic scaffolds. nih.gov
Table 2: Copper-Catalyzed Aziridination
| Catalyst | Substrate | Product Type | Reference |
| Cu(OTf)2 | Cinnamates | Aziridine-2-carboxylates | capes.gov.br |
| Cu(II)-Aziridine Complexes | Aldehydes & Nitromethane | β-nitroalcohols (Henry Reaction) | mdpi.com |
| CuBr/Ligand | Aziridine (B145994) & Imine | Imidazolidine |
This table provides illustrative examples of copper-catalyzed reactions related to aziridine synthesis and functionalization.
Rhodium(II)-Catalyzed Approaches (e.g., with Iminoiodinanes)
Organocatalytic and Metal-Free Aziridination Protocols
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgnih.gov Chiral imines derived from amino acids and aldehydes have been tested as catalysts in various asymmetric reactions. mdpi.com For instance, chiral phosphine-containing aziridines have been used as organocatalysts in asymmetric cycloaddition reactions. researchgate.net
Metal-free aziridination protocols often rely on the in-situ generation of reactive aminating agents. For example, the use of O-(2,4-dinitrophenyl)hydroxylamine in the presence of an iminium salt catalyst can facilitate the aziridination of styrenes. nih.gov This approach is hypothesized to proceed through a diaziridinium salt intermediate. nih.gov Additionally, bifunctional iminophosphoranes have been developed as organocatalysts for enantioselective reactions, such as the nitro-Mannich reaction, which can lead to precursors for chiral diamines and amino acids. acs.org
Stereospecific and Enantioselective Aziridination Strategies
The development of stereospecific and enantioselective aziridination methods is crucial for the synthesis of optically active nitrogen-containing compounds. sci-hub.se Asymmetric induction can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral nitrene precursors.
Chiral rhodium(II) and copper(I/II) catalysts, in combination with appropriate chiral ligands, have been extensively studied for enantioselective aziridination. unige.chresearchgate.netconicet.gov.ar For example, C4-symmetrical dirhodium(II) tetracarboxylates are highly efficient for the asymmetric aziridination of alkenes with sulfamates, affording high yields and enantiomeric excesses. conicet.gov.ar Similarly, planar chiral rhodium indenyl catalysts have been developed for the enantioselective aziridination of unactivated alkenes. nih.gov
Organocatalytic approaches also offer excellent opportunities for enantioselective aziridination. Chiral aziridine-containing phosphines have been successfully applied as organocatalysts in asymmetric reactions. researchgate.net The use of chiral sulfinyl imines in reactions with sulfur ylides, generated from the rhodium-catalyzed decomposition of diazo compounds, can lead to the synthesis of optically active aziridines. arkat-usa.org
Ring-Closure Strategies for this compound Construction
An alternative to direct aziridination is the construction of the aziridine ring through intramolecular cyclization, or ring-closure, of a suitable precursor. This method often involves the formation of a C-N bond to close the three-membered ring.
Another ring-closure approach is the Gabriel-Cromwell reaction, which involves the reaction of a β-haloamine with a base. While not explicitly detailed for this compound in the provided context, this represents a classical method for aziridine synthesis.
The reduction of γ-azido alcohols can also lead to aziridines through intramolecular ring closure. For instance, methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate has been synthesized from the corresponding azido (B1232118) alcohol, albeit in a modest yield of 14%. ru.nl
Synthesis via Haloimines and Related Precursors
The synthesis of aziridines through the cyclization of haloamines or their imine equivalents is a fundamental approach. In a relevant transformation, the reaction of p-nitrophenyl alaniol with tosyl chloride (TsCl) in the presence of triethylamine (B128534) can lead to the formation of 1-[(4-methylbenzene)sulfonyl]-2-[(4-nitrophenyl)methyl]aziridine. nih.gov It is proposed that this reaction proceeds through the initial formation of an N-tosylated amino alcohol, which may then form a chloro-substituted intermediate that undergoes an intramolecular nucleophilic substitution to yield the aziridine ring. nih.gov The isolation of the aziridine product in 46% yield when the reaction is conducted in THF highlights this as a viable intramolecular cyclization pathway. nih.gov Further studies on related systems show that α-halo ketimines can react with cyanide to produce α-cyanoaziridines, indicating the utility of halogenated imine-like precursors in aziridine synthesis. researchgate.net
Utilizing Sulfur Ylides in Diastereoselective Aziridine Synthesis
The reaction between sulfur ylides and imines is a powerful and often highly diastereoselective method for constructing aziridine rings. This approach has been successfully applied to the synthesis of this compound derivatives.
A notable example involves the reaction of N-[t-butyl-(S)-sulfinyl]-2-(4-nitrophenyl)imine with a sulfur ylide generated in situ via the thermal decarboxylation of a carboxymethylsulfonium betaine. researchgate.net This specific reaction, conducted in THF with cesium carbonate, produces 1-[(1,1-dimethylethyl)sulfinyl]-2-(4-nitrophenyl)aziridine in high yield and with good diastereocontrol. researchgate.netnih.gov The level of diastereoselectivity is influenced by the electronic nature of the substituents on the aryl ring of the imine. researchgate.net
Another effective strategy employs the in-situ generation of sulfur ylides from the reaction of sulfides with a metallocarbene, which is itself generated from the rhodium-catalyzed decomposition of a diazo compound like phenyldiazomethane (B1605601) (PDM). arkat-usa.org The subsequent reaction of this ylide with chiral N-tert-butanesulfinyl imines, including the 4-nitrophenyl substituted variant, yields the corresponding 2,3-disubstituted aziridines. arkat-usa.org These reactions typically provide quantitative yields, with the trans-aziridines as the major isomers. arkat-usa.org The diastereoselectivity between the two possible trans isomers can be tuned by the choice of solvent and sulfide (B99878). arkat-usa.org For instance, using tetrahydrothiophene (B86538) in toluene (B28343) often favors one trans isomer, while dibutyl sulfide in acetonitrile (B52724) can favor the other. arkat-usa.org
Table 1: Diastereoselective Aziridination using Sulfur Ylides
| Imine Precursor | Ylide Generation Method | Reagents/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| N[t-butyl-(S)-sulfinyl]-2-(4-nitrophenyl)imine | Decarboxylation of sulfonium (B1226848) betaine | Carboxymethylmethylphenylsulfonium trifluoromethanesulfonate, Cs₂CO₃, THF | 1-[(1,1-dimethylethyl)sulfinyl]-2-(4-nitrophenyl)aziridine | 97% | 87:13 | nih.gov |
| N-tert-butanesulfinyl imines | Rhodium-catalyzed decomposition of PDM in the presence of a sulfide | Phenyldiazomethane (PDM), Rh₂(OAc)₄, Sulfide (e.g., THT, Bu₂S), Solvent (e.g., Toluene, ACN) | (RS,2R,3R)-1-(tert-Butanesulfinyl)-2-(4-nitrophenyl)-3-phenylaziridine | Quantitative | Varies with sulfide/solvent | arkat-usa.org |
Intramolecular Cyclization Approaches
Forming the aziridine ring via an intramolecular cyclization of a suitable acyclic precursor is a common and effective strategy. One documented example is the synthesis of 1-[(4-methylbenzene)sulfonyl]-2-[(4-nitrophenyl)methyl] aziridine from p-nitrophenyl alaniol. nih.gov The treatment of the amino alcohol with tosyl chloride and a base induces a cyclization reaction, which proceeds via an intramolecular substitution to form the three-membered ring. nih.gov
A distinct intramolecular approach involves the rearrangement of N-aryl-2-vinyl aziridines, which can be generated from the reaction of organic azides with dienes. researchgate.net Specifically, the reaction between p-nitrophenyl azide (B81097) and a diene like butadiene can form an unstable N-(4-nitrophenyl)-2-vinyl aziridine intermediate. researchgate.net This intermediate can then undergo thermal or metal-catalyzed sigmatropic rearrangements to yield various N-heterocyclic compounds, demonstrating a pathway that proceeds through an intramolecular transformation of an initially formed aziridine. researchgate.net
Transformation from Pre-existing Molecular Scaffolds
The conversion of existing ring systems or the cyclization of specifically functionalized acyclic molecules provides alternative routes to this compound derivatives. These methods take advantage of readily available starting materials and transform them into the target aziridine structure.
Conversion from Oxirane Derivatives
The structural similarity between oxiranes and aziridines makes the conversion of an oxirane ring into an aziridine ring a logical and widely used synthetic strategy. A well-established method involves a two-step sequence starting from an oxirane-2-carboxylic ester. ru.nl This process has been applied to synthesize methyl 3-(4-nitrophenyl)aziridine-2-carboxylate. ru.nl
The synthesis begins with the ring-opening of the corresponding methyl 3-(4-nitrophenyl)oxirane-2-carboxylate with sodium azide. ru.nl This Sₙ2 reaction forms an azide-alcohol intermediate. The subsequent step involves a thermal reaction, which promotes the intramolecular cyclization of the azido alcohol, with concomitant loss of nitrogen gas, to furnish the N-unsubstituted aziridine ring. ru.nl This transformation from an oxirane to an aziridine scaffold provides a reliable route to 3-arylaziridine-2-carboxylic esters. ru.nl
Reactions of Imines with Diazo Compounds for Aziridine Formation
The reaction of imines with carbenes or carbenoids generated from diazo compounds is a direct method for aziridine synthesis, often referred to as aza-Darzens reaction. ethz.ch This reaction can be catalyzed by various Lewis acids or transition metal complexes. The synthesis of cis-ethyl-1-benzhydryl-3-(4-nitrophenyl)aziridine-2-carboxylate from the corresponding imine and diazo compound serves as a specific example of this methodology. ethz.ch
Synthesis from Amino Diol Precursors
The key transformation in this sequence is the cyclization of the amino diol derivative to form the aziridine ring. This ring-closure is stereospecific and occurs with an inversion of configuration at the benzylic carbon atom (the α-carbon of the benzyl (B1604629) group), leading to the specific (2S, 3R) stereochemistry of the final aziridine product. researchgate.net This method demonstrates how the stereochemical information embedded in an acyclic amino diol precursor can be effectively transferred to the final chiral aziridine product. researchgate.netdntb.gov.ua
Derivatization from Parent Compounds
The strained three-membered ring of this compound and its analogs serves as a versatile starting point for the synthesis of a variety of more complex nitrogen-containing molecules. Derivatization can occur through several pathways, including reactions that lead to more complex heterocyclic systems, ring-opening reactions with nucleophiles, and N-functionalization. These transformations provide access to a diverse range of molecular architectures.
One notable derivatization involves a one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with an aldehyde and ammonium (B1175870) acetate. mdpi.comresearchgate.netsemanticscholar.orgmdpi.com This reaction proceeds at room temperature in ethanol (B145695) and leads to the formation of highly substituted 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives in good yields. mdpi.comresearchgate.netsemanticscholar.orgmdpi.com The reaction is believed to proceed through the formation of an azomethine ylide from the aziridine, which then undergoes cycloaddition with the in situ formed imine from the aldehyde and ammonia.
The following table summarizes the synthesis of a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative from trans-2-benzoyl-3-(4-nitrophenyl)aziridine:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Ref. |
| trans-2-Benzoyl-3-(4-nitrophenyl)aziridine | 4-Acetamidobenzaldehyde | Ammonium Acetate | N-(4-(6-(4-Nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide | 84 | mdpi.com |
| trans-2-Benzoyl-3-(4-nitrophenyl)aziridine | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ammonium Acetate | 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | 80 | semanticscholar.org |
| trans-2-Benzoyl-3-(4-nitrophenyl)aziridine | 4-Diethoxymethylbenzaldehyde | Ammonium Acetate | 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | - | mdpi.com |
Ring-opening reactions of this compound derivatives with various nucleophiles are also a key method for derivatization. For instance, the treatment of methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate with ethereal hydrogen chloride leads to ring-opened products. researchgate.net This reaction results in a mixture of regioisomers due to nucleophilic attack at both C2 and C3 of the aziridine ring. researchgate.net The electron-withdrawing nitro group influences the regioselectivity of the attack. In contrast, reaction with "soft" nucleophiles like benzenethiol (B1682325), catalyzed by boron trifluoride etherate, can proceed with high regioselectivity, leading to a single diastereomerically pure product resulting from an S_N2-type ring opening at the C3 position. researchgate.netru.nl
Detailed findings for the ring-opening of a methyl 3-(4-nitrophenyl)aziridine-2-carboxylate derivative are presented below:
| Starting Material | Reagent | Product | Yield (%) | Ref. |
| Methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate | Benzenethiol, BF₃·OEt₂ | Methyl (2R,3S)-2-amino-3-(4-nitrophenyl)-3-(phenylthio)propanoate | 65 | ru.nl |
Furthermore, the nitrogen of the aziridine ring can be functionalized, for example, by tosylation. The synthesis of methyl 3-(4-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]aziridine-2-carboxylate has been achieved through a one-pot procedure involving aminohalogenation of an α,β-unsaturated ester followed by in situ intramolecular S_N2 substitution. thieme-connect.com This N-tosylated derivative is an important intermediate for further synthetic transformations. Additionally, 2-(4-nitrophenyl)-1-tosylaziridine has been synthesized from 4-nitrostyrene. rsc.org
The table below provides data for the synthesis of N-tosylated this compound derivatives:
| Starting Material | Product | Yield (%) | Ref. |
| Methyl 3-(4-nitrophenyl)acrylate | Methyl 3-(4-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]aziridine-2-carboxylate | - | thieme-connect.com |
| 4-Nitrostyrene | 2-(4-Nitrophenyl)-1-tosylaziridine | 89 | rsc.org |
Mechanistic Investigations and Reaction Pathways of 2 4 Nitrophenyl Aziridine Systems
Nucleophilic Ring-Opening Dynamics and Control
The ring-opening of 2-(4-nitrophenyl)aziridine is a cornerstone of its synthetic utility, providing access to a diverse array of functionalized amine derivatives. The dynamics of this process are intricately controlled by the interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.
The nucleophilic attack on the this compound ring can theoretically occur at either of the two carbon atoms, leading to two potential regioisomers. The regioselectivity of this process is highly dependent on the nature of the activating group on the nitrogen atom and the nucleophile employed. nih.gov Generally, the reaction proceeds via an S(_N)2-type mechanism, which dictates the stereochemical outcome. iitk.ac.in
The presence of an electron-withdrawing group on the aziridine (B145994) nitrogen, such as a tosyl (Ts) or a nosyl (Ns) group, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. ua.edu For 2-substituted aziridines like this compound, nucleophilic attack is often favored at the more substituted carbon (C2), which is benzylic and can better stabilize a partial positive charge in the transition state. However, the outcome can be influenced by the steric hindrance of both the substituent and the incoming nucleophile.
The stereochemistry of the ring-opening reaction is typically characterized by an inversion of configuration at the carbon atom that undergoes nucleophilic attack. iitk.ac.in This is a hallmark of an S(_N)2 mechanism, where the nucleophile approaches from the side opposite to the leaving group (the nitrogen atom of the aziridine ring). For instance, the ring-opening of an enantiomerically pure (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid yields nonracemic 1,2-amino ethers with an inversion of stereochemistry. iitk.ac.in This stereospecificity is crucial for the asymmetric synthesis of complex molecules.
Research has shown that the ring-opening of activated aziridines with electron-rich arenes and heteroarenes can proceed via an S(_N)2-type pathway to produce 2,2-diarylethylamines. acs.org When nonracemic aziridines are used, the corresponding non-racemic products are obtained, further supporting the stereospecific nature of the reaction. acs.org The regioselectivity is also influenced by the solvent and the presence of a base. For example, in the reaction of aziridine-2-carboxylates with fluoride (B91410) ions, the choice of solvent and base can significantly impact the yield and regiochemical outcome. nih.gov
| Activating Group | Nucleophile | Major Product | Stereochemistry | Reference |
| N-Tosyl | Alcohols | 1,2-Amino ethers | Inversion | iitk.ac.in |
| N-Nosyl | Electron-rich arenes | 2,2-Diarylethylamines | Inversion | acs.org |
| N-Boc | [¹⁸F]Fluoride | α-[¹⁸F]fluoro-β-alanine | Attack at C2 | nih.gov |
| N-Cbz | [¹⁸F]Fluoride | α-[¹⁸F]fluoro-β-alanine | Attack at C2 | nih.gov |
To enhance the reactivity of the aziridine ring and control the selectivity of the ring-opening reaction, various catalytic methods have been developed. These include the use of Lewis acids, Brønsted acids, transition metals, and organocatalysts.
Lewis acids play a pivotal role in activating the aziridine ring towards nucleophilic attack. They coordinate to the nitrogen atom of the aziridine, increasing its leaving group ability and further polarizing the C-N bonds. iitk.ac.in This activation facilitates the ring-opening even with weaker nucleophiles.
Studies have demonstrated the highly regioselective S(_N)2-type ring-opening of 2-aryl-N-tosylaziridines with alcohols mediated by Lewis acids, affording 1,2-amino ethers in excellent yields. iitk.ac.in The choice of Lewis acid can be critical; for example, scandium triflate (Sc(OTf)₃) has been used to catalyze the domino ring-opening cyclization of activated aziridines with malononitrile (B47326). researchgate.net The proposed mechanism involves the activation of the aziridine by the Lewis acid, followed by nucleophilic attack of the malononitrile anion. researchgate.net In some cases, a dual catalytic system involving a Lewis acid and a transition metal can be employed to achieve novel transformations. acs.orgmdpi.com
| Lewis Acid | Nucleophile | Substrate | Product | Reference |
| Various | Alcohols | (R)-2-phenyl-N-tosylaziridine | Nonracemic 1,2-amino ethers | iitk.ac.in |
| Sc(OTf)₃ | Malononitrile | Activated aziridines | 4,5-Dihydropyrroles | researchgate.net |
| Zn/Sc | Electron-rich arenes | Activated aziridines | Arylethylamines | acs.org |
Brønsted acids can also effectively catalyze the ring-opening of aziridines by protonating the nitrogen atom, which enhances its leaving group potential. mdpi.commetu.edu.tr This protonation makes the aziridinium (B1262131) ion highly susceptible to nucleophilic attack. The strength of the Brønsted acid can influence the reaction pathway and efficiency. For instance, strong Brønsted acids like trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) have been shown to promote the regioselective ring-opening of 2-substituted aziridines.
Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for asymmetric ring-opening reactions. nih.govacs.org These catalysts can create a chiral environment around the substrate, leading to enantioselective transformations. For example, a multi-component asymmetric Brønsted acid-catalyzed aza-Darzens reaction has been developed for the synthesis of optically active cis-aziridines. researchgate.net The proposed mechanism involves the N-protonation of an intermediate by the chiral Brønsted acid to form a reactive iminium-phosphoramide anion pair. researchgate.net
Transition metal catalysts offer a versatile platform for the ring-opening of aziridines, enabling a wide range of C-C and C-heteroatom bond formations. mdpi.comscilit.com These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and migratory insertion.
Copper Catalysis: Copper catalysts have been utilized for the enantioselective Friedel–Crafts alkylation of indoles with activated aziridines. acs.org
Palladium Catalysis: Palladium-catalyzed reductive cross-coupling of aziridines with aryl boronic acids (Suzuki-Miyaura type arylation) provides a route to β-aryl amino acids. acs.orgmdpi.com Synergistic palladium and Lewis acid catalysis has been employed for the synthesis of benzoazepinones and dihydropyridones from aziridines. mdpi.com
Nickel Catalysis: Nickel catalysts have been used for the reductive cross-coupling of aziridines with aryl iodides and in Negishi-type alkylations. acs.orgmdpi.com The mechanism is thought to involve the coordination of the aziridine nitrogen to the Ni(II) center, which facilitates the S(_N)2-type nucleophilic ring-opening. mdpi.com
Rhodium Catalysis: Rhodium catalysts are effective for the aziridination of olefins, and under certain conditions, the resulting aziridines can undergo in-situ ring-opening. researchgate.netresearchgate.net
| Metal Catalyst | Co-catalyst/Reagent | Reaction Type | Product | Reference |
| Copper | - | Friedel-Crafts Alkylation | β-Aryl Amino Acids | acs.org |
| Palladium | Aryl boronic acids | Suzuki-Miyaura Arylation | β-Aryl Amino Acids | acs.orgmdpi.com |
| Nickel | Aryl iodides | Reductive Cross-Coupling | β-Aryl Amines | acs.orgmdpi.com |
| Rhodium | {(4-nitrophenylsulfonyl)imino}phenyl-λ³-iodane | Aziridination/Ring-Opening | Rearrangement products | researchgate.netresearchgate.net |
Organocatalysis has emerged as a powerful, metal-free approach for the enantioselective ring-opening of aziridines. beilstein-journals.org Chiral organocatalysts, such as cinchona alkaloids, chiral phosphoric acids, and thioureas, can activate the aziridine and/or the nucleophile to achieve high levels of stereocontrol. nih.govbeilstein-journals.org
For instance, the desymmetrization of meso-aziridines with various nucleophiles has been successfully achieved using organocatalysts. beilstein-journals.org Chiral phosphoric acids have been shown to catalyze the asymmetric carboxylysis of aziridines. uni-koeln.de The mechanism is believed to involve the activation of the carboxylic acid by the organocatalyst. Thiourea-based bifunctional catalysts have also been employed in asymmetric reactions involving aziridine-derived intermediates. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic organocatalyst has also been reported in the ring-opening of aziridines. bohrium.com
Transition Metal-Catalyzed Ring Opening (e.g., Copper, Palladium, Nickel)
Scope of Nucleophiles and Resulting 1,2-Amino Functionalized Products
The regioselectivity of the nucleophilic attack on the aziridine ring is a critical aspect of its reactivity. In the case of this compound systems, the presence of the electron-withdrawing 4-nitrophenyl group generally directs nucleophilic attack to the C3 position, following an S_N2-type mechanism. This regioselectivity is a key feature in the synthesis of various β-functionalized amino acid derivatives and other valuable organic compounds. researchgate.net
Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Indoles, Cyanides, Ketene (B1206846) Silyl (B83357) Acetals, 2-Azaallyl Anion Nucleophiles)
A variety of carbon-based nucleophiles have been successfully employed in the ring-opening of this compound systems, yielding a range of functionalized products.
Organometallic Reagents: While Grignard reagents have shown limited success in some cases, organolithium compounds, particularly in the form of Gilman reagents (lithium diarylcuprates), have been utilized for the ring-opening of activated aziridines. rasayanjournal.co.in However, the specific application of these reagents to this compound itself is not extensively detailed in the provided literature.
Indoles: The Friedel-Crafts type alkylation of indoles with activated aziridines, including those with a 4-nitrophenyl substituent, is a well-established method for the synthesis of tryptophan analogs. researchgate.netrasayanjournal.co.in The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or copper(II) triflate (Cu(OTf)₂), which activate the aziridine ring towards nucleophilic attack by the indole (B1671886). researchgate.netrasayanjournal.co.in These reactions generally proceed with high regioselectivity, with the indole attacking the C3 position of the aziridine ring. researchgate.net In some instances, domino ring-opening cyclization (DROC) can occur, leading to more complex heterocyclic scaffolds like hexahydropyrrolo[2,3-b]indoles. acs.org
Ketene Silyl Acetals: Lewis acid-catalyzed reactions of 2H-azirines, which can be derived from 2-(4-nitrophenyl)aziridines, with ketene silyl acetals have been reported to produce N-unprotected aziridines. researchgate.net These reactions highlight the utility of ketene silyl acetals as carbon nucleophiles for the functionalization of the aziridine core. The choice of Lewis acid, such as indium(III) halides or scandium(III) triflate, is crucial for the success of this transformation. researchgate.net The resulting products can be further converted into γ-amino carbonyl compounds or oxazolines. researchgate.net
2-Azaallyl Anion Nucleophiles: 2-Azaallyl anions have emerged as potent nucleophiles in reactions with nitroarenes, leading to the formation of 2,5-dihydro-1,2,4-oxadiazoles through a formal [3+2]-cycloaddition pathway. nih.gov This reaction proceeds via a single-electron transfer (SET) mechanism, where the 2-azaallyl anion reduces the nitroarene. nih.gov While not a direct ring-opening of a pre-formed this compound, this chemistry showcases the interaction of 2-azaallyl anions with the 4-nitrophenyl moiety, which is a key component of the target compound. These anions can also be used to synthesize α-branched amines through radical-radical coupling processes. nih.gov
Table 1: Reactions of this compound Systems with Carbon-Based Nucleophiles
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Indole | BF₃·OEt₂ | β-(Indolyl)-α-amino acid derivative | researchgate.net |
| Indole | Cu(OTf)₂, BF₃·OEt₂ | β-Amino acid | rasayanjournal.co.in |
| 1,3-Dimethylindole | Magic Blue | Hexahydropyrrolo[2,3-b]indole | acs.org |
| Ketene Silyl Acetal | InX₃ or Sc(OTf)₃ (on 2H-azirine) | N-Unprotected aziridine | researchgate.net |
| 2-Azaallyl Anion | Base | 2,5-Dihydro-1,2,4-oxadiazole (from nitroarene) | nih.gov |
Oxygen-Based Nucleophiles (e.g., Water, Alcohols, Carboxylic Acids)
Oxygen-based nucleophiles readily react with activated aziridines, including this compound derivatives, to yield 1,2-amino alcohols and their derivatives.
Water (Hydrolysis): The hydrolysis of 2-(4-nitrophenyl)aziridines, typically under acidic conditions, leads to the formation of the corresponding 1,2-amino alcohols. This reaction is a fundamental transformation showcasing the susceptibility of the strained ring to nucleophilic attack by water.
Alcohols (Alcoholysis): In the presence of an acid catalyst, alcohols can add to the aziridine ring to produce β-amino ethers. Neutral conditions can also be employed for the alcoholysis of certain activated aziridines. core.ac.uk
Carboxylic Acids: The ring-opening of aziridines with carboxylic acids provides a straightforward route to β-amino esters. researchgate.net This reaction can proceed efficiently without the need for a catalyst. researchgate.net For instance, the reaction of methyl 3-phenylaziridine-2-carboxylate with acetic acid results in a product formed through an S_N2-type ring opening at the C3 position, followed by an O→N acyl shift. researchgate.net
Table 2: Reactions of this compound Systems with Oxygen-Based Nucleophiles
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Water | Acid | 1,2-Amino alcohol | nih.gov |
| Acetic Acid | None | β-Amino ester (followed by acyl shift) | researchgate.net |
| Carboxylic Acids | None | β-Amino ester | researchgate.net |
Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-containing nucleophiles are crucial for the synthesis of 1,2-diamines and their analogs from this compound systems.
Amines (Aminolysis): The reaction of aziridines with amines is a direct method for preparing 1,2-diamines, which are privileged structural motifs in medicinal chemistry. nih.govarkat-usa.org This ring-opening reaction often requires activation of the aziridine ring, for example, through the use of a Lewis acid like ZnBr₂. arkat-usa.org The nucleophilic attack typically occurs at the less substituted carbon atom of the aziridine ring. arkat-usa.org
Azides: The addition of azides, such as sodium azide (B81097) or trimethylsilyl (B98337) azide (Me₃SiN₃), to activated aziridines yields β-azido amines. nih.gov This reaction can be catalyzed by Lewis acids like scandium(III) triflate (Sc(OTf)₃). nih.gov The resulting azido (B1232118) amines are versatile intermediates that can be reduced to 1,2-diamines or used in cycloaddition reactions.
Table 3: Reactions of this compound Systems with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| 4-Methoxyaniline | Sc(OTf)₃ | 1,2-Diamine | nih.gov |
| Me₃SiN₃ | Sc(OTf)₃ | β-Azido amine | nih.gov |
| Aziridine | ZnBr₂ | 1-(2-Aminoalkyl)aziridine | arkat-usa.org |
Halogen-Based Nucleophiles (e.g., Fluoride, Chloride)
Halide ions can act as nucleophiles to open the aziridine ring, providing access to β-haloamines.
Fluoride: Fluoride ions have been utilized to initiate the ring-opening of the aziridine moiety in complex systems, such as 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, leading to skeletal rearrangements and the formation of highly functionalized pyrrole (B145914) derivatives. acs.org
Chloride: The treatment of this compound derivatives with hydrogen chloride (HCl) in an ethereal solution results in the formation of β-chloroamines. researchgate.netnih.gov The reaction of methyl 3-(4-nitrophenyl)aziridine-2-carboxylate with ethereal hydrogen chloride, for instance, yields a mixture of regioisomeric β-chloro-α-amino acid derivatives. researchgate.net This indicates that while the C3 attack is favored, some C2 attack can also occur depending on the substrate and reaction conditions.
Table 4: Reactions of this compound Systems with Halogen-Based Nucleophiles
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Fluoride | TBAF | Functionalized pyrrole (via rearrangement) | acs.org |
| Chloride | HCl/ether | β-Chloroamine | researchgate.netnih.gov |
Sulfur-Based Nucleophiles
Sulfur nucleophiles, such as thiols, are effective for the ring-opening of 2-(4-nitrophenyl)aziridines, leading to the formation of β-aminothiols. The reaction of methyl 3-(4-nitrophenyl)aziridine-2-carboxylate with benzenethiol (B1682325) in the presence of boron trifluoride etherate proceeds via a clean S_N2-type ring opening at the C3 position to give a diastereomerically pure β-thio-α-amino acid derivative. researchgate.net In other systems, indium(III) chloride (InCl₃) has been shown to be an effective catalyst for the addition of mercaptans to aziridines. nih.gov
Table 5: Reactions of this compound Systems with Sulfur-Based Nucleophiles
| Nucleophile | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Benzenethiol | BF₃·OEt₂ | β-Thio-α-amino acid derivative | researchgate.net |
| Mercaptans | InCl₃ | 1,2-Aminothiol | nih.gov |
Cycloaddition Reactions Involving this compound Systems
While the primary reactivity of 2-(4-nitrophenyl)aziridines involves nucleophilic ring-opening, they can also participate in cycloaddition reactions, either as the starting material or as intermediates. For example, 2H-azirines, which can be synthesized from the corresponding aziridines, are known to undergo [3+2] cycloaddition reactions. The reaction of 3-(4-nitrophenyl)-2H-azirine with β-lactam-based azomethine ylides has been shown to produce labile cycloadducts that can be converted into 1-azacepham derivatives under mild reducing conditions. researchgate.net
Furthermore, the reaction of aryl azides with alkenes can lead to the formation of triazolines, which can then thermally or photochemically extrude nitrogen to yield aziridines. rsc.org The reaction of 4-nitrophenyl azide with silylated alkenes smoothly affords triazolines in high yields. rsc.org This highlights a cycloaddition pathway for the formation of aziridine rings, which can subsequently undergo the reactions described above. In some cases, the initially formed triazoline from the reaction of p-nitrophenyl azide and an olefin can coordinate to a metal catalyst, such as a ruthenium porphyrin complex, leading to catalyst deactivation in aziridination reactions. acs.org
[3+2] Cycloadditions and Formation of Heterocyclic Adducts (e.g., Triazolines, Cyclobutenes)
The reaction of this compound and its derivatives can lead to the formation of various heterocyclic adducts. One notable reaction is the [3+2] cycloaddition. For instance, the uncatalyzed 1,3-cycloaddition between 4-nitrophenyl azide and α-methylstyrene can result in the formation of 1-(4-nitrophenyl)-5-methyl-5-phenyl-1,2,3-triazoline. rsc.org This triazoline can act as an inhibitor in certain catalytic reactions by binding to the metal center of the catalyst. rsc.org
In the context of azide-alkene cycloaddition reactions, the use of a deep eutectic solvent (DES) has been shown to facilitate the synthesis of a range of 1,2,3-triazolines. rsc.org While the primary focus is often on triazoline formation, aziridines can also be a significant byproduct. rsc.orgrsc.org The product distribution between triazolines and aziridines is influenced by the electronic properties of the substituents on the aryl azide. rsc.org For example, reactions involving 2-nitrophenyl azide or 2-trifluoromethylphenyl azide can lead to the formation of imines and anilines in addition to or instead of the expected triazoline. rsc.org
The reaction of Z-3-morpholinomethacrylonitrile with p-nitrophenylazide under microwave irradiation yields 4-methyl-5-morpholino-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile in high yield. heteroletters.org This highlights the utility of microwave-assisted synthesis in promoting these cycloaddition reactions. heteroletters.org
A study on the reaction between α-imino esters and azo compounds under Brønsted base catalysis provides a method for constructing pentasubstituted 1,2,4-triazolines. nih.gov This reaction is notable for its broad substrate scope, accommodating various steric and electronic characteristics. nih.gov
| Reactants | Product(s) | Key Findings |
| 4-Nitrophenyl azide, α-methylstyrene | 1-(4-Nitrophenyl)-5-methyl-5-phenyl-1,2,3-triazoline | Uncatalyzed 1,3-cycloaddition leads to triazoline formation. rsc.org |
| Aryl azides, Alkenes | 1,2,3-Triazolines, Aziridines | Deep eutectic solvents facilitate the reaction; product distribution is electronically influenced. rsc.org |
| Z-3-Morpholinomethacrylonitrile, p-Nitrophenylazide | 4-Methyl-5-morpholino-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile | Microwave irradiation provides high yields in a short reaction time. heteroletters.org |
| α-Imino esters, Azo compounds | Pentasubstituted 1,2,4-triazolines | Brønsted base catalysis enables the synthesis of a wide range of triazolines. nih.gov |
Photo-induced Aziridine Ring Opening to Azomethine Ylides
Photochromism in bicyclic aziridine systems, including those containing a this compound moiety, is predicated on the reversible, light-induced ring opening of the aziridine's C-C bond. mdpi.com This process transforms the colorless, closed-ring form into a colored, open-ring azomethine ylide. mdpi.com This transformation is observable in both solution and the crystalline state. mdpi.comresearchgate.net
Upon UV irradiation, compounds like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibit a color change due to the formation of the corresponding azomethine ylide. mdpi.com The intensity of the absorption band in the visible region increases with irradiation time, confirming the ring-opening reaction. mdpi.com The presence of an isosbestic point indicates the existence of two species in equilibrium: the closed-ring aziridine and the open-ring azomethine ylide. mdpi.com
Studies on 1,5-diaryl-3,5a-dihydro-1H-azireno[1,2-c]imidazole in liquid crystalline matrices have shown changes in absorption bands at 630 nm and 430 nm upon irradiation. researchgate.net This is consistent with a two-stage phototransformation process involving the formation of deeply colored azomethine ylides. researchgate.net The nature of the solvent or matrix can significantly influence these phototransformations. researchgate.net
The generation of azomethine ylides from aziridines is a key step in various synthetic applications, including [3+2] cycloaddition reactions with dipolarophiles to form larger heterocyclic systems. thieme-connect.denih.gov The stereochemistry of the ring-opening process is governed by the principles of orbital symmetry, being conrotatory under thermal conditions and disrotatory under photochemical conditions. thieme-connect.de
| System | Stimulus | Observation | Intermediate |
| N-(4-(6-(4-Nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide | UV Irradiation | Color change, new absorption bands in the visible spectrum. mdpi.com | Azomethine ylide. mdpi.com |
| 1,5-Diaryl-3,5a-dihydro-1H-azireno[1,2-c]imidazole in liquid crystal | Irradiation | Changes in absorption bands at 630 nm and 430 nm. researchgate.net | Azomethine ylide. researchgate.net |
| General this compound systems | Photochemical excitation | Ring opening. thieme-connect.de | Azomethine ylide. thieme-connect.de |
Rearrangement and Isomerization Processes
Valence Isomerizations and Skeletal Rearrangements (e.g., to Pyrrolidines, Imines)
This compound and its derivatives can undergo various rearrangement and isomerization reactions. For instance, the regio and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine leads to the formation of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide. researchgate.net This demonstrates a skeletal rearrangement from the aziridine ring to an enamide structure.
In some cases, aziridines can rearrange to form five-membered rings like pyrrolidines. A Rh(III)-catalyzed formal [4+1] synthesis of pyrrolidines from unactivated terminal alkenes has been developed, which proceeds through an intermolecular aziridination followed by an acid-promoted ring expansion of the aziridine intermediate. nih.gov This method provides a route to construct various pyrrolidine-containing structures. nih.gov
The thermal azide-alkene cycloaddition reaction can sometimes lead to the formation of imines as byproducts, particularly with substituted nitrophenyl azides. rsc.org For example, the reaction involving 2-nitrophenyl azide resulted in the formation of an imine and aniline. rsc.org
The isomerization of N-thiocarbamoyl cyanoaziridines to 2-aminothiazolines can be promoted by Lewis acids like BF₃·OEt₂. mdpi.com This represents a ring expansion of the aziridine to a five-membered thiazoline (B8809763) ring.
| Starting Material | Product(s) | Reaction Type |
| N-4-Nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine | N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide | Skeletal Rearrangement. researchgate.net |
| Unactivated terminal alkene + Nitrene source | Pyrrolidine (B122466) | Aziridination followed by Ring Expansion. nih.gov |
| 2-Nitrophenyl azide + Alkene | Imine, Aniline | Rearrangement/Decomposition. rsc.org |
| N-Thiocarbamoyl cyanoaziridine | 2-Aminothiazoline | Lewis Acid-Promoted Isomerization. mdpi.com |
Hydrogen Transfer Reactions
Hydrogen transfer reactions are relevant in the context of reactions involving this compound systems, particularly in competing reaction pathways. For example, in photocatalytic reactions involving sulfonyl azides, nitrene radical anions are less reactive than their one-electron oxidized nitrene counterparts in competing reactions like hydrogen-atom transfer (HAT). acs.org This difference in reactivity can be exploited to favor desired reaction pathways, such as aziridination, over HAT.
In a study on the Ru(aminoalcohol) catalyzed transfer hydrogenation of acetophenone, kinetic isotope effects supported a mechanism where proton and hydride are transferred simultaneously in a concerted step. diva-portal.org While not directly involving this compound, this illustrates the mechanistic importance of hydrogen transfer in related catalytic systems.
Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) Studies on Electronic and Steric Effects
Density Functional Theory (DFT) has been employed to investigate the mechanistic aspects of reactions involving aziridine systems. In the context of photochromic bicyclic aziridines, TD-DFT calculations have been used to model the electronic transitions in the UV-vis region for both the closed-ring and open-ring (azomethine ylide) forms. acs.org These calculations help to understand how geometric and electronic rearrangements affect the material's properties. acs.org
DFT studies on the cycloaddition of CO₂ to aziridines using a metal-free protonated porphyrin macrocycle as a catalyst have elucidated the reaction mechanism. beilstein-journals.org The calculations indicated that the catalytic cycle begins with the simultaneous activation of both CO₂ and the N-substituted aziridine. beilstein-journals.org
In a mechanistic investigation of the ruthenium porphyrin-catalyzed aziridination of olefins by aryl azides, DFT analysis was crucial. rsc.org The theoretical approach helped to propose a mechanism involving a mono-imido ruthenium complex as the active intermediate. rsc.org The DFT study also highlighted the importance of an accessible triplet ground state for this intermediate to allow the aziridination to proceed. rsc.org Furthermore, DFT calculations were used to compare the energy profiles of the desired aziridination process and the competing uncatalyzed formation of triazoline. rsc.org
The influence of substituents on reactivity has also been explored using DFT. For 1-(phenylsulfonyl)aziridine, DFT studies revealed the formation of cooperative Se···N and Se···O interactions with chalcogen bonding donors, enabling unique catalytic activation pathways. The electronic influence of the sulfonyl group is a dominant factor in the reactivity of such aziridines.
| System/Reaction | Computational Method | Key Insights from DFT |
| Photochromic Thiophene and Thiazole-Substituted Bicyclic Aziridines | TD-DFT, B3LYP/6-311G++(d,p) | Modeled electronic transitions and explained the effect of geometric and electronic rearrangements on properties. acs.org |
| CO₂ Cycloaddition to Aziridines (Protonated Porphyrin Catalyst) | DFT | Elucidated the mechanism involving simultaneous activation of CO₂ and the aziridine. beilstein-journals.org |
| Ruthenium Porphyrin-Catalyzed Aziridination of Olefins | DFT | Supported a mono-imido ruthenium intermediate and highlighted the importance of its triplet ground state. rsc.org |
| 1-(Phenylsulfonyl)aziridine with Chalcogen Donors | DFT | Revealed cooperative Se···N and Se···O interactions, explaining unique catalytic activation. |
Analysis of Reaction Coordinates and Transition States
The reaction pathways and transition states involved in the formation and subsequent reactions of this compound systems have been a subject of detailed computational and experimental investigation. The presence of the electron-withdrawing 4-nitrophenyl group significantly influences the electronic structure of the aziridine ring, which in turn dictates the energetics of the reaction coordinates.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of aziridination. For instance, in copper-catalyzed aziridination reactions, several low-energy pathways for the formation of the aziridine ring have been identified. researchgate.net These pathways can proceed through either a nonradical concerted or a consecutive (stepwise) mechanism. The stepwise pathways often involve the formation of singlet or triplet biradical intermediates. researchgate.net The rate-determining step in many of these catalytic cycles is the formation of a metal-nitrene species. researchgate.net
In ruthenium-porphyrin catalyzed aziridination of olefins using 4-nitrophenyl azide, kinetic and theoretical studies point to a complex mechanism. rsc.org The reaction is initiated by the activation of the aryl azide on the ruthenium catalyst, which leads to the formation of a diradical mono-imido Ru(CO) intermediate. rsc.org This intermediate is key to the subsequent nitrene transfer. However, this pathway competes with an uncatalyzed 1,3-cycloaddition reaction between the 4-nitrophenyl azide and the olefin, which forms a 1,2,3-triazoline. rsc.org The formation of this triazoline can inhibit the catalytic cycle by binding to the ruthenium center. rsc.org The energy profile for the aziridination process must therefore be considered in competition with the triazoline formation pathway. rsc.org Intrinsic reaction coordinate (IRC) calculations are often used to confirm that the identified transition states connect the reactants to the desired products. beilstein-journals.org
Similarly, rhodium-catalyzed aziridinations have been studied computationally, suggesting plausible Rh-nitrene pathways. nih.gov These mechanisms may involve a triplet transition state for the formation of the first C-N bond, followed by intersystem crossing to a diradical intermediate before the final ring-closing C-N bond is formed. nih.gov
The analysis of transition states also extends to the reactions of this compound, particularly ring-opening reactions. In acid-catalyzed ring-opening with nucleophiles, the mechanism can be influenced by the stability of potential intermediates. The failure of N-sulfonylated this compound to react under certain acidic conditions suggests the involvement of a benzylic carbocation intermediate. uniovi.es The strong electron-withdrawing nature of the nitrophenyl group destabilizes this potential carbocation at the adjacent carbon, thus hindering the reaction pathway that proceeds through it. uniovi.es
Table 1: Computational Analysis of Aziridination and Rearrangement Pathways
| Reaction System | Computational Method | Key Findings on Transition States (TS) & Pathways | Reference |
|---|---|---|---|
| Cu-catalyzed alkene aziridination | DFT (B3LYP/6–31G(d,p)) | Three low-energy pathways found: concerted, stepwise via singlet biradical, and stepwise via triplet biradical. Metallonitrene formation is rate-determining. | researchgate.net |
| Ru(porphyrin)-catalyzed aziridination with 4-nitrophenyl azide | DFT & Kinetic Studies | Reaction proceeds via a ruthenium mono-imido intermediate. A competing pathway is the 1,3-cycloaddition to form a triazoline, which can act as a catalyst inhibitor. | rsc.org |
| Thermal rearrangement of N-acyl-2,2-dimethylaziridines | DFT (B3LYP/6-311++G(2d,2p)) & IRC | Multiple pathways identified, including hydrogen migration (TS1, TS3) and ring-opening/closing to form oxazolines (TS2). | researchgate.net |
| Rh-catalyzed N-H aziridination | Quantum-mechanical calculations | A plausible Rh-nitrene pathway involves a triplet transition state (TS1) to form a diradical intermediate, followed by spin interconversion and barrierless ring closure. | nih.gov |
Predicting Regio- and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving this compound are profoundly influenced by the electronic properties of the nitrophenyl substituent and the nature of the N-activating group.
Regioselectivity: In nucleophilic ring-opening reactions of N-activated this compound-2-carboxylates, the regioselectivity is a critical aspect. The electron-withdrawing 4-nitrophenyl group at the C3 position and the carboxylate group at C2 create a polarized system. Nucleophilic attack can theoretically occur at either C2 or C3. For N-activated aziridines, the reactivity towards nucleophiles is enhanced because the activating group stabilizes the developing negative charge on the nitrogen atom, making it a better leaving group.
Studies on the ring-opening of methyl 3-(4-nitrophenyl)aziridine-2-carboxylate have shown that the outcome is highly dependent on the nucleophile and reaction conditions. ru.nl For instance, ring-opening with thiophenol in the presence of BF₃·OEt₂ on N-H aziridine-2-carboxylates shows high regioselectivity, with the nucleophile attacking the C3 carbon (the benzylic position). msu.edu This is attributed to the stabilization of the transition state by the aryl group. The presence of a strong electron-withdrawing group like 4-nitrophenyl leads to exclusive anti-addition at the C3 position. msu.edu This contrasts with substrates bearing electron-donating groups (like 4-methoxyphenyl), which often yield mixtures of regioisomers. ru.nlmsu.edu
Stereoselectivity: The synthesis and subsequent reactions of this compound often proceed with high stereocontrol. In the synthesis of 1-tosyl-2-(4-nitrophenyl)-3-arylaziridines, both cis and trans isomers can be formed, and their ratio can be influenced by the reaction strategy. mdpi.com
The stereoselectivity of ring-opening reactions is equally significant. High stereo- and regiospecificity are hallmarks of reactions involving 3-arylaziridine-2-carboxylates where the aryl group is phenyl or 4-nitrophenyl. msu.edu For example, the reaction of methyl cis-3-(4-nitrophenyl)aziridine-2-carboxylate with indole results exclusively in the anti-ring-opened product. msu.edu This stereospecificity suggests a mechanism with a high degree of concertedness, such as an Sₙ2-type backside attack by the nucleophile.
In contrast, some catalytic ring-opening reactions may proceed with a loss of stereochemical information. The reaction of an enantiopure N-tosyl-2-phenylaziridine with ferrocene (B1249389) in the presence of a Brønsted acid resulted in a racemic product, indicating the formation of a planar, achiral benzylic carbocation intermediate. uniovi.es Given that the 4-nitrophenyl group destabilizes such an intermediate, this pathway is less favorable for this compound, which helps preserve stereochemical integrity in many of its nucleophilic substitution reactions. uniovi.es
Table 2: Regio- and Stereoselectivity in Reactions of 3-Arylaziridine-2-carboxylates
| 3-Aryl Substituent | Nucleophile | Product Stereochemistry (syn/anti) | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| p-O₂NC₆H₄ | Thiophenol | anti only | 65 | High regio- and stereospecificity with electron-withdrawing group. | msu.edu |
| p-O₂NC₆H₄ | Indole | anti only | 60 | Exclusive anti-product formation indicates Sₙ2-type mechanism. | msu.edu |
| Phenyl | Thiophenol | anti only | 80 | High stereospecificity is maintained. | msu.edu |
| Phenyl | Indole | anti only | 53 | Consistent anti-addition across different nucleophiles. | msu.edu |
| p-MeOC₆H₄ | Thiophenol | 60/40 | 65 | Loss of stereospecificity with electron-donating group. | msu.edu |
| p-MeOC₆H₄ | Indole | 55/45 | 68 | Mixture of syn and anti products suggests a different or mixed mechanism. | msu.edu |
Chirality and Stereocontrol in the Synthesis and Reactions of 2 4 Nitrophenyl Aziridine Derivatives
Diastereoselective Control in Aziridine (B145994) Ring Formation
The formation of the aziridine ring can be directed to favor a specific diastereomer, a process known as diastereoselective synthesis. This control is often achieved by the careful selection of reactants, catalysts, and reaction conditions.
One common approach involves the reaction of an N-substituted imine with a carbene or a carbenoid. For instance, the reaction of N-tosylimines with 1-(dichloromethyl)-4-nitrobenzene (B8810743) in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) yields 2-(4-nitrophenyl)-3-aryl-N-tosylaziridines. mdpi.com The diastereoselectivity of this reaction, leading to either cis or trans isomers, is influenced by the nature of the substituents on the aromatic ring of the imine. mdpi.com
Another strategy is the aziridination of olefins. Rhodium(II)-catalyzed aziridination of olefins with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane has been shown to be stereospecific for certain olefins, meaning the stereochemistry of the starting olefin dictates the stereochemistry of the resulting aziridine. researchgate.net However, for other olefins like stilbene, the reaction is non-stereospecific. researchgate.net The diastereoselectivity in the aziridination of cyclic olefins, such as 3-methylcyclooctene, can be high, driven by the minimization of transannular strain. nih.gov
The use of sulfur ylides in the reaction with N-sulfinyl imines also provides a pathway to diastereomerically enriched aziridines. The reaction of N-tert-butanesulfinyl imines with phenyldiazomethane (B1605601), mediated by a sulfur ylide generated in situ, predominantly yields the trans-2,3-disubstituted aziridines. arkat-usa.org The level of diastereoselectivity can be tuned by the choice of solvent and the sulfide (B99878) used to generate the ylide. arkat-usa.org
Table 1: Diastereoselective Synthesis of 2-(4-Nitrophenyl)aziridine Derivatives
| Reactants | Catalyst/Reagent | Major Diastereomer | Reference |
|---|---|---|---|
| 1-(Dichloromethyl)-4-nitrobenzene and aromatic N-tosylimines | TDAE | cis or trans depending on imine substituent | mdpi.com |
| Olefins and {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane | Rh₂(OAc)₄ | Stereospecific for some olefins | researchgate.net |
Enantioselective Synthesis via Chiral Catalysis and Auxiliaries
Achieving enantioselectivity in the synthesis of 2-(4-nitrophenyl)aziridines is crucial for producing single-enantiomer products. This is typically accomplished using either chiral catalysts or chiral auxiliaries.
Chiral Catalysis:
Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. A variety of metal-based and organocatalytic systems have been developed for this purpose.
Copper Catalysis: Copper complexes with chiral ligands, such as bis(oxazoline) ligands, are effective for the enantioselective aziridination of olefins. For example, the aziridination of styrene (B11656) using N-(4-nitrobenzenesulfonyl)imino phenyliodinane catalyzed by a copper(II) triflate-bis(oxazoline) complex can produce the corresponding 2-phenyl-N-(4-nitrophenyl)aziridine with a predominant enantiomer. grafiati.comnih.gov
Rhodium Catalysis: Chiral rhodium(II) catalysts have been employed in the aziridination of olefins, leading to enantiomerically enriched products. For instance, the use of a chiral rhodium(II) catalyst in the reaction of cis-β-methylstyrene with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane resulted in an enantiomeric excess (ee) of 73%. researchgate.netresearchgate.net
Iridium Catalysis: Chiral iridium complexes have been successfully used in the coupling of N-(p-nitrophenylsulfonyl) protected vinyl aziridines with alcohols, affording products with good levels of anti-diastereo- and enantioselectivity. nih.govacs.org
Organocatalysis: Chiral organocatalysts, such as tetrahydrothiophene-based chiral sulfides, have been shown to be effective in the asymmetric imino Corey-Chaykovsky reaction between benzyl (B1604629) bromide and imines, yielding diaryl aziridines with high enantioselectivity (up to 98% ee). rsc.org
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.
N-tert-butanesulfinyl imines are a prominent example of the use of a chiral auxiliary in aziridine synthesis. The sulfinyl group acts as a chiral director in the reaction with diazo compounds or sulfur ylides, leading to the formation of diastereomerically enriched aziridines. arkat-usa.org The high diastereoselectivity achieved can be translated into high enantiopurity after removal of the sulfinyl group.
Table 2: Enantioselective Synthesis of this compound Derivatives
| Catalyst/Auxiliary Type | Catalyst/Auxiliary | Reactants | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Copper Catalyst | Cu(OTf)₂ with chiral bis(oxazoline) | Styrene and N-(4-nitrobenzenesulfonyl)imino phenyliodinane | Predominantly one enantiomer | grafiati.comnih.gov |
| Rhodium Catalyst | Chiral Rh(II) catalyst | cis-β-Methylstyrene and {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane | 73% ee | researchgate.netresearchgate.net |
| Iridium Catalyst | Chiral cyclometalated π-allyliridium complex | N-(p-nitrophenylsulfonyl) protected vinyl aziridine and alcohols | Good anti-diastereo- and enantioselectivity | nih.govacs.org |
| Organocatalyst | Tetrahydrothiophene-based chiral sulfide | Benzyl bromide and imines | Up to 98% ee | rsc.org |
Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound derivatives, kinetic resolution can be used to obtain enantiomerically enriched material from a racemic mixture. For example, during the aziridination of styrene using copper bis(oxazoline) complexes, the enantiomeric excess of the product can increase with conversion, suggesting that a kinetic resolution process is occurring where one enantiomer of the aziridine reacts further at a different rate. grafiati.com
Dynamic kinetic resolution (DKR) is a more advanced technique that combines rapid in-situ racemization of the starting material with a stereoselective reaction. wikipedia.org This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org In the context of aziridines, DKR can be applied to the enantioselective ring-opening of racemic aziridines or in the synthesis itself. For instance, dynamic kinetic asymmetric allylic amination of vinyl aziridines with imido carboxylates has been reported. nih.gov Another example is the enantioselective selenocyclization that proceeds via a dynamic kinetic resolution of seleniranium ions, which are intermediates that can be conceptually related to aziridinium (B1262131) ions. acs.org
Stereochemical Implications of Ring-Opening Reactions (e.g., Retention and Inversion of Configuration)
The ring-opening of aziridines is a synthetically valuable transformation that allows for the introduction of new functional groups. The stereochemical outcome of this reaction, whether it proceeds with retention or inversion of configuration at the stereogenic centers, is of paramount importance.
Nucleophilic ring-opening of aziridines typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon atom that is attacked by the nucleophile. For activated aziridines, such as N-acyl or N-sulfonyl derivatives, the regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine ring.
In the case of methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate, ring-opening with nucleophiles like indole (B1671886), benzenethiol (B1682325), and acetic acid proceeds in a regio- and stereospecific manner to give β-substituted α-amino acid derivatives. ru.nl The stereochemistry of these products is consistent with an Sₙ2-type attack.
The stereoselectivity of the ring-opening of aziridine-2-carboxylates can also be influenced by the presence of a Lewis acid. For example, the ring-opening of N-protected 2-vinylaziridines with various nucleophiles proceeds with excellent regio- and stereoselectivity. msu.edu Similarly, the ring-opening of N-nosyl aziridines derived from p-coumarate with methanol (B129727) is highly diastereoselective, but this selectivity can be diminished if a Lewis acid like copper is not removed, suggesting a shift towards a non-diastereoselective Sₙ1-type mechanism. nih.gov
The stereochemical outcome of ring-opening reactions is crucial for the synthesis of complex molecules with defined stereochemistry. The ability to control whether the reaction proceeds with retention or inversion of configuration allows for the targeted synthesis of specific stereoisomers.
Table 3: Stereochemical Outcomes of Ring-Opening Reactions
| Aziridine Derivative | Nucleophile | Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate | Indole, benzenethiol, acetic acid | - | Regio- and stereospecific (inversion) | ru.nl |
| N-protected 2-vinylaziridines | Alcohols, amines, thiophenol | - | Excellent regio- and stereoselectivity | msu.edu |
| N-nosyl aziridine from p-coumarate | Methanol | Without Lewis acid | Highly diastereoselective | nih.gov |
Applications of 2 4 Nitrophenyl Aziridine Derivatives in Advanced Organic Synthesis
Versatile Building Blocks for Complex Nitrogen Heterocycles
The utility of 2-(4-nitrophenyl)aziridine derivatives as foundational building blocks is most evident in their application to the synthesis of a wide range of nitrogen heterocycles. These derivatives serve as precursors to acyclic intermediates that can be cyclized to form various ring systems, or they can participate directly in cycloaddition and rearrangement reactions.
The regioselective opening of the aziridine (B145994) ring provides a powerful method for the synthesis of non-proteinogenic α- and β-amino acids, which are crucial components of peptidomimetics and other biologically active molecules. The 4-nitrophenyl group plays a key role in directing the nucleophilic attack. For instance, optically active N-sulphonyl aziridine-2-carboxylate (B8329488) esters, which can be derived from precursors like (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, undergo ring-opening with organometallic reagents to yield a variety of optically active amino acids. researchgate.net This approach allows for the controlled introduction of diverse side chains.
Furthermore, aziridines serve as precursors for 1,2-diamines, which are key components in partial retro-inverso (PMRI) peptides, a class of peptidomimetics with enhanced biological stability. unibo.it The synthesis of these diamines can be achieved from amino acids, which are accessible from aziridine precursors. unibo.it Glycosyl amino acid mimetics have also been synthesized by coupling sugar derivatives to serine- or threonine-derived aziridines, showcasing the utility of these synthons in creating complex glycopeptide analogues. researchgate.net
Table 1: Synthesis of Amino Acid Derivatives from Aziridine Precursors
| Aziridine Precursor | Reagent(s) | Product Type | Reference |
| N-Tosyl-(2S,3R)-2-acetooxymethanyl-3-(4-nitrophenyl)aziridine | Not specified | Substituted Aziridine (Amino Acid Precursor) | researchgate.net |
| Methyl trans-3-(4-nitrophenyl)aziridine-2-carboxylate | SnCl₂·2H₂O, MeOH | Methyl 3-amino-2-hydroxy-3-(4-nitrophenyl)propanoate | ru.nl |
| Serine/Threonine-derived aziridines | Galactose derivatives | Glycosyl amino acid mimetics | researchgate.net |
The ring-opening of this compound derivatives with various nucleophiles is a fundamental strategy for accessing a wide range of substituted nitrogenous compounds. The reaction of N-sulfonylated 2-aryl-aziridines with ferrocene (B1249389), catalyzed by Lewis or Brønsted acids, regioselectively yields amino-functionalized ferrocene derivatives. uniovi.es This highlights the ability to introduce complex organometallic fragments.
The synthesis of 1,2-diamines, essential building blocks for ligands and pharmaceuticals, is readily achievable. unibo.it Similarly, the reduction of aziridine-2-carboxylic esters or their derivatives leads to the formation of crucial 2-hydroxymethylaziridines, which are precursors to amino alcohols. researchgate.net For example, the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) with lithium hydroxide (B78521) results in the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, a valuable amino alcohol, through a recyclization process. researchgate.netosi.lv
The structural framework of this compound is ideally suited for constructing more complex fused and bicyclic heterocyclic systems.
1,3-Diazabicyclo[3.1.0]hexenes: These photochromic systems are synthesized via a three-component reaction. tandfonline.comresearchgate.netresearchgate.net Typically, a ketoaziridine like trans-2-benzoyl-3-(4-nitrophenyl)aziridine reacts with an aldehyde and ammonium (B1175870) acetate (B1210297). researchgate.netsemanticscholar.org Microwave irradiation has been shown to accelerate this reaction, leading to excellent yields in shorter times. tandfonline.comresearchgate.net These bicyclic aziridines exhibit photochromism based on the reversible, light-induced ring-opening of the C-C bond of the aziridine ring to form a colored azomethine ylide. tandfonline.comresearchgate.net
Azirino[1,2-a]quinoxalines: These fused systems can be prepared from 2-aryl-1-(4-nitrophenyl)-1,1a-dihydroazireno[1,2-a]quinoxaline derivatives. acs.org
2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates: A diastereoselective intramolecular aziridination of 4-H-pyran precursors has been developed to synthesize these pyran-fused NH-aziridine scaffolds. acs.org The reaction employs iodosylbenzene as an oxidant in the presence of a carboxylic acid and triethylamine (B128534). acs.org The stereochemistry often results in a syn relationship between the aziridine ring and the 4-nitrophenyl substituent. acs.org
Table 2: Synthesis of Fused and Bicyclic Heterocycles
| Target Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |
| 1,3-Diazabicyclo[3.1.0]hex-3-enes | trans-2-Benzoyl-3-(4-nitrophenyl)aziridine, Aldehyde, Ammonium Acetate | Microwave irradiation, solvent-free | tandfonline.comresearchgate.net |
| 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates | 2-Amino-4-H-pyrans, Carboxylic Acid | Iodosylbenzene, Triethylamine, DCM | acs.org |
| Azirino[1,2-a]quinoxalines | 2-Aryl-1-(4-nitrophenyl)-1,1a-dihydroazireno[1,2-a]quinoxaline | Not specified | acs.org |
Pyrrole (B145914) and pyrrolidine (B122466) rings, core structures in many natural products and pharmaceuticals, can be accessed from this compound precursors. Pyrrolidines can be formed through the electrophilic cyclization of homoallylamines, which are accessible from aziridine ring-opening. bham.ac.uk Additionally, radical addition to 2-azetines can proceed through an isolable azetidine (B1206935) intermediate, which upon fragmentation and condensation, yields 4-(aminomethyl)pyrroles. nih.gov While direct routes from this compound are less commonly cited, its role as a precursor to the necessary building blocks is implicit. For example, 2-(4-nitrophenyl)-substituted pyrroles have been synthesized through various other routes. uni-goettingen.de
The versatility of this compound extends to a host of other important heterocyclic systems through ring-expansion and cycloaddition strategies.
Tetrahydroisoquinolines: A three-component reaction involving the ring-opening of a 2-aryl-N-sulfonylaziridine (including 4-nitrophenyl substituted variants) with an arene, followed by a Pictet-Spengler condensation with an aldehyde, yields cis-1,4-disubstituted tetrahydroisoquinolines. uniovi.esscribd.com Boron trifluoride etherate is an effective catalyst for this transformation. scribd.com This method has been applied to the synthesis of novel tetracyclic tetrahydroisoquinoline derivatives. beilstein-journals.org
Imidazolines: 2-Imidazolines can be synthesized stereospecifically through the ring expansion of an aziridine with an imidoyl chloride, a process consistent with the Heine reaction. nih.govmsu.edu This method preserves the enantiopurity of the starting aziridine, allowing for access to chiral imidazolines. nih.gov
Oxazolidines: 2-Arenoylaziridines undergo thermal 1,3-dipolar cycloaddition with aldehydes to exclusively form 4-arenoyloxazolidines. rsc.org This reaction proceeds via an intermediate azomethine ylide. Lewis acid-catalyzed cycloaddition of aziridines with aldehydes also provides a regioselective and diastereoselective route to oxazolidines. organic-chemistry.org
Azetidines: While azetidines are typically synthesized via cyclization of 1,3-diols or haloamines, they can also be accessed from aziridines. bham.ac.ukbham.ac.uk For instance, certain reaction conditions can favor the formation of azetidines over other products. nih.govnih.gov
Thiazoles: The synthesis of thiazoles can be achieved from aziridine precursors. For example, N-thiocarbamoyl cyanoaziridines can undergo ring expansion. mdpi.com Additionally, 2,4-disubstituted thiazoles can be prepared in one pot from terminal alkynes, which can be derived from aziridine chemistry. thieme-connect.com Thiazoles bearing a 4-nitrophenyl group have been synthesized and evaluated for potential anticancer activity. nih.gov
Construction of Pyrrole and Pyrrolidine Scaffolds
Precursors for Specific Functional Molecules
Beyond their role as general heterocyclic building blocks, this compound derivatives are key precursors for molecules with specific, targeted functions. Their derivatives, such as the 1,3-diazabicyclo[3.1.0]hex-3-ene systems, are notable for their photochromic properties. tandfonline.comresearchgate.netsemanticscholar.org This behavior, involving a reversible color change upon UV irradiation, makes them promising candidates for applications in molecular switches, optical data storage, and smart materials. researchgate.net The color change is due to the reversible cleavage of the aziridine C-C bond to form a colored, open-ring azomethine ylide. researchgate.net The substitution pattern, including the presence of the 4-nitrophenyl group, significantly influences the absorption spectra and photochromic performance of these molecules. tandfonline.com
Role in Photochromic Systems and Molecular Switches
Derivatives of this compound, particularly bicyclic aziridines, are integral components in the design of photochromic systems and molecular switches. semanticscholar.org These molecules can undergo reversible, light-induced transformations between two distinct isomers, each possessing different absorption spectra and physical properties. semanticscholar.orgiiste.org The photochromic behavior in these systems is typically based on the reversible photochemical cleavage of a C-C bond within the aziridine moiety. researchgate.net
Upon irradiation with ultraviolet (UV) light, the "closed" form of the aziridine derivative undergoes a ring-opening reaction to form a "open" zwitterionic species. researchgate.netiphy.ac.cn This structural change results in a longer, more conjugated π-system, leading to a significant shift in the molecule's absorption spectrum, often from colorless to colored. semanticscholar.orgresearchgate.net For instance, a colorless solution of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol (B145695) turns yellow upon UV irradiation, with a new absorption maximum appearing at 420 nm. semanticscholar.org This process is reversible, and the original "closed" form can be regenerated, often by exposure to visible light or through thermal relaxation. researchgate.net
This reversible switching between states with different conductivities makes these molecules potential candidates for molecular electronic devices. researchgate.netresearchgate.net Theoretical studies on compounds like 4,6-bis(4-nitrophenyl)-2-phenyl-3,5-diaza-bicyclo[3.1.0]hex-2-ene have shown that the conversion from the closed to the open form can switch the molecule's conductivity from an "off" state to an "on" state. researchgate.net The efficiency of this switch can be influenced by the choice of electrodes (e.g., Au, Ag, Pt) and the applied bias voltage. researchgate.net
Table 1: Photochromic Properties of this compound Derivatives
| Compound Name | Stimulus | Observed Change | Application |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | UV light (365 nm) | Colorless solution turns yellow (absorption max at 420 nm) semanticscholar.org | Photochromic material semanticscholar.org |
| 4,6-bis(4-nitrophenyl)-2-phenyl-3,5-diaza-bicyclo[3.1.0]hex-2-ene | UV/Visible light | Reversible conversion between closed (low conductivity) and open (high conductivity) forms researchgate.net | Molecular switch researchgate.net |
| 2-([1,1'-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3 diazabicyclo [3.1.0]hex-3-ene | UV light | Colorless form "A" (λmax = 310 nm) converts to blue form "B" (λmax = 310, 415 nm) researchgate.net | Photoinduced molecular switch researchgate.net |
Intermediates for Advanced Pharmaceutical Precursors (excluding biological activity/medicinal uses)
Aziridines are highly valuable intermediates in organic synthesis due to the ring strain of the three-membered heterocycle, which facilitates regio- and stereoselective ring-opening reactions. researchgate.netgoogle.com This reactivity makes them ideal precursors for a diverse range of more complex nitrogen-containing compounds. researchgate.netthieme-connect.com Specifically, chiral aziridines derived from or containing the 2-(4-nitrophenyl) moiety are used as building blocks for advanced precursors of pharmaceuticals. researchgate.net
The synthetic utility of these aziridines lies in their ability to react with a wide variety of nucleophiles. researchgate.netresearchgate.net The choice of substituents on the carbon and nitrogen atoms of the aziridine ring allows for precise control over the stereochemistry and regiochemistry of these ring-opening reactions. researchgate.net This controlled transformation is crucial for synthesizing stereochemically defined molecules, which is a common requirement for pharmaceutical compounds.
A notable example is the synthesis of (2S, 3R)-2-acetooxymethanyl-3-(p-nitrophenyl)-N-tosylaziridine starting from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. researchgate.net This multi-step synthesis proceeds with a specific inversion of configuration at one of the chiral centers, demonstrating the stereospecific nature of the reactions involved in forming the aziridine ring. researchgate.net The resulting N-tosylated aziridine is an activated intermediate, primed for nucleophilic attack to construct more elaborate molecular frameworks that can serve as precursors to compounds like β-lactam antibiotics and amino acids. thieme-connect.comresearchgate.net
Table 2: Synthesis of a Pharmaceutical Precursor Intermediate
| Starting Material | Intermediate | Key Transformation | Significance |
| (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | (2S, 3R)-2-acetooxymethanyl-3-(p-nitrophenyl)-N-tosylaziridine | Four-step synthesis including tosylation and intramolecular cyclization with inversion of configuration. researchgate.net | Provides a chiral, activated aziridine building block for further synthetic elaboration into complex pharmaceutical precursors. researchgate.net |
Derivatization for Enhanced Synthetic Utility (e.g., N-functionalized aziridines)
The synthetic utility of the this compound scaffold is significantly expanded through derivatization, particularly by introducing various functional groups onto the nitrogen atom (N-functionalization). thieme-connect.com While the synthesis of N-substituted aziridines can be challenging, several methods have been developed to access these valuable compounds. thieme-connect.commdpi.com These N-functional groups can act as protecting groups, activating groups, or handles for further chemical transformations.
One common strategy for N-functionalization is the reaction of a cyano-substituted aziridine with an electrophile in the presence of a Lewis acid catalyst. For example, the reaction of a cyanoaziridine with ethyl isocyanate, catalyzed by zinc chloride (ZnCl₂), yields the corresponding N-ethylcarbamoyl cyanoaziridine. mdpi.com This method allows for the introduction of various carbamoyl (B1232498) groups onto the aziridine nitrogen. mdpi.com
Another powerful approach involves the synthesis of N-pyridinium aziridines from unactivated olefins, which can then undergo further derivatization. acs.org These N-pyridinium intermediates can participate in nickel-catalyzed cross-coupling reactions with aryl boronic acids to afford N-aryl aziridines. acs.org Alternatively, the pyridinium (B92312) group can be removed under mild conditions using zinc in the presence of ammonium chloride to yield the N-H aziridine. acs.org This unprotected aziridine can then be treated with reagents like tosyl chloride (TsCl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install synthetically useful N-tosyl or N-Boc protecting groups, respectively. acs.org The N-tosyl group, as seen in (2S, 3R)-2-acetooxymethanyl-3-(p-nitrophenyl)-N-tosylaziridine, is particularly useful as it enhances the electrophilicity of the ring carbons, facilitating ring-opening by nucleophiles. researchgate.net
Table 3: Examples of N-Functionalization of Aziridine Derivatives
| Aziridine Type | Reagents for Functionalization | Resulting N-Functionalized Product | Enhanced Utility |
| Cyanoaziridine | Ethyl isocyanate, ZnCl₂ mdpi.com | N-ethylcarbamoyl cyanoaziridine mdpi.com | Introduction of a handle for further modification. mdpi.com |
| N-Pyridinium aziridine | Aryl boronic acid, Ni-catalyst acs.org | N-aryl aziridine acs.org | Access to a broad scope of N-aryl derivatives. acs.org |
| N-Pyridinium aziridine | 1. Zn, NH₄Cl2. TsCl or Boc₂O acs.org | N-H aziridine, subsequently N-tosyl or N-Boc aziridine acs.org | Provides access to N-unprotected aziridines or installs common protecting/activating groups. acs.org |
| 2-amino-1-(4-nitrophenyl)-1,3-propanediol derivative | p-Toluenesulfonyl chloride (during multi-step synthesis) researchgate.net | N-tosylaziridine researchgate.net | Activation of the aziridine ring for nucleophilic attack. researchgate.net |
Emerging Trends and Future Research Directions for 2 4 Nitrophenyl Aziridine Chemistry
Development of Sustainable and Green Synthetic Routes (e.g., Deep Eutectic Solvents)
A significant trend in modern organic synthesis is the development of environmentally benign and sustainable methods. In the context of 2-(4-nitrophenyl)aziridine, this translates to the exploration of greener reaction media and catalytic systems. Deep eutectic solvents (DESs) are emerging as promising alternatives to conventional volatile organic solvents. rsc.org These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low toxicity, biodegradability, and high thermal stability. Research into the use of DESs for the synthesis of aziridines, including this compound derivatives, has shown potential for improving reaction efficiency and simplifying product isolation. rsc.org For instance, the thermal azide-alkene cycloaddition reaction to form triazolines, which can be precursors to aziridines, has been successfully carried out in DESs. rsc.org
Future research in this area will likely focus on:
Expanding the scope of DESs: Investigating a wider range of DES compositions to optimize solubility, reactivity, and recyclability for various aziridination reactions.
Catalyst compatibility: Developing or adapting catalysts that exhibit high activity and stability in DESs for the synthesis of this compound.
Process intensification: Combining the use of DESs with other green technologies like microwave irradiation or flow chemistry to further enhance the sustainability of aziridine (B145994) synthesis.
Advanced Spectroscopic and Structural Characterization Techniques in Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic and computational techniques are playing an increasingly important role in elucidating the intricate details of reactions involving this compound.
Spectroscopic Techniques:
NMR Spectroscopy: 1H and 13C NMR are fundamental tools for confirming the structure of this compound and its derivatives. arkat-usa.orgmdpi.com The coupling constants between the aziridine ring protons can provide valuable information about the stereochemistry (cis/trans) of the product. arkat-usa.org
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups present in the molecule, such as the nitro group and the aziridine ring. arkat-usa.orgpublish.csiro.au
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular formula of the synthesized compounds. publish.csiro.au
Structural Analysis:
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound derivatives, confirming their stereochemistry and providing insights into intermolecular interactions in the solid state. arkat-usa.orgrsc.org
Mechanistic Investigations:
Computational Studies: Density Functional Theory (DFT) calculations are being employed to model reaction pathways, predict transition state geometries, and understand the factors that control reactivity and selectivity in aziridination reactions. researchgate.netresearchgate.net These studies can complement experimental findings and guide the development of new catalysts and reaction conditions.
Future directions in this area include the application of in-situ spectroscopic techniques to monitor reactions in real-time, providing a more dynamic picture of the reaction mechanism. The combination of experimental and computational data will continue to be a powerful approach for unraveling the complexities of this compound chemistry.
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel and improved catalytic systems is at the heart of advancing this compound synthesis. The focus is on achieving higher yields, greater enantioselectivity, and broader substrate scope under milder reaction conditions.
Key areas of development include:
Chiral Dirhodium(II) Catalysts: Chiral dirhodium(II) carboxylates have shown significant promise in the enantioselective aziridination of olefins. researchgate.netresearchgate.netcdnsciencepub.comclockss.org For instance, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh2(S-TCPTTL)4, has been used to catalyze the reaction of [N-(4-nitrophenylsulfonyl)imino]phenyliodinane with alkenes, achieving high enantioselectivity for specific substrates like 2,2-dimethylchromene. clockss.org
Copper-Based Catalysts: Copper complexes are also effective catalysts for aziridination reactions. researchgate.netcore.ac.uk Mechanistic studies have explored the role of different copper oxidation states (Cu(I) and Cu(II)) in the catalytic cycle. researchgate.net
Ruthenium Porphyrin Catalysts: Ruthenium porphyrin complexes have been investigated for the aziridination of olefins using aryl azides as the nitrogen source. rsc.org These reactions are attractive due to the formation of dinitrogen as the only byproduct. rsc.org Kinetic studies have provided insights into the reaction mechanism, indicating a first-order dependence on both the catalyst and the aryl azide (B81097). rsc.org
The table below summarizes some of the catalytic systems used in the synthesis of this compound derivatives.
| Catalyst | Nitrogen Source | Substrate | Key Findings |
| [Rh2(OAc)4] | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane | Styrene (B11656) | Yields up to 85% with excess olefin. researchgate.netcdnsciencepub.com |
| Rh2(S-TCPTTL)4 | [N-(4-Nitrophenylsulfonyl)imino]phenyliodinane | 2,2-Dimethylchromene | 98% yield and 94% ee. clockss.org |
| Copper(II) triflate | Azides | Alkenes | DFT studies elucidated mechanistic pathways. researchgate.net |
| Ru(TPP)CO | 4-Nitrophenyl azide | α-Methylstyrene | Kinetic studies revealed first-order dependence on catalyst and azide. rsc.org |
Future research will likely focus on the design and synthesis of new chiral ligands to further improve the enantioselectivity of these catalytic systems. The development of catalysts that can operate under greener conditions and with a broader range of substrates remains a key objective.
Exploration of New Reactivity Manifolds and Synthetic Transformations
Beyond its synthesis, the synthetic utility of this compound lies in its ability to undergo a variety of ring-opening and rearrangement reactions, providing access to a diverse range of valuable nitrogen-containing compounds. smolecule.comnih.gov
Key transformations include:
Nucleophilic Ring-Opening: The strained three-membered ring of this compound is susceptible to attack by various nucleophiles. smolecule.comacs.org This reaction can be highly regio- and stereoselective, depending on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. For example, the ring-opening of activated aziridine-2-carboxylates with fluoride (B91410) ions has been explored for the synthesis of fluorinated amino acids.
Rearrangement Reactions: Under certain conditions, such as treatment with Lewis acids, this compound derivatives can undergo rearrangements to form other heterocyclic systems, such as pyrrolidines. rsc.orgresearchgate.netcdnsciencepub.com
Multi-component Reactions: this compound derivatives can serve as key building blocks in multi-component reactions to construct complex molecular architectures. For instance, the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with an aldehyde and ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives. mdpi.commdpi.com These compounds have shown interesting photochromic properties. mdpi.com
The exploration of new reactivity manifolds for this compound is an active area of research. Future work will likely involve the discovery of novel transformations and their application in the synthesis of biologically active molecules and functional materials. The development of catalytic methods for these transformations will also be a key focus.
Q & A
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the aziridine ring. Analyze Fukui indices to identify electrophilic sites (C1 and C2 of the ring). Compare computed activation energies with experimental kinetic data to validate predictions. Tools like Gaussian or ORCA are commonly used .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?
- Methodological Answer : Conduct replicated analyses under standardized conditions (solvent, temperature, catalyst loading). For example, if one study reports high enantioselectivity with a palladium catalyst but another does not, verify ligand effects or trace water content. Use Design of Experiments (DoE) to isolate variables (e.g., pH, stirring rate) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers design kinetic studies to probe the ring-opening mechanism of this compound?
- Methodological Answer : Use stopped-flow spectroscopy or in situ NMR to monitor reaction progress. For acid-catalyzed ring-opening, vary proton sources (e.g., HCl vs. acetic acid) and measure rate constants () via pseudo-first-order kinetics. Plotting vs. (Arrhenius plot) reveals activation energy. Compare with computational transition-state models .
Data Analysis & Validation
Q. How should researchers address discrepancies in NMR data for this compound across studies?
- Methodological Answer : Differences in solvent (e.g., CDCl vs. DMSO-d) or temperature can shift peaks. Re-run NMR under identical conditions as conflicting studies. Use spiking experiments with authentic samples to confirm assignments. If contradictions persist, conduct X-ray crystallography for unambiguous structural confirmation .
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
